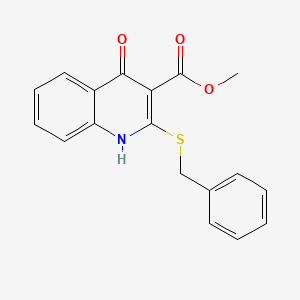
Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a benzylsulfanyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoquinoline with benzyl bromide to form 2-(benzylsulfanyl)quinoline. This intermediate is then subjected to a Friedel-Crafts acylation reaction with methyl 4-hydroxybenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(benzylsulfanyl)-4-quinolone-3-carboxylate.
Reduction: Formation of 2-(benzylsulfanyl)-4-hydroxyquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The benzylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(phenylsulfanyl)-4-hydroxyquinoline-3-carboxylate
- Methyl 2-(methylsulfanyl)-4-hydroxyquinoline-3-carboxylate
- Methyl 2-(ethylsulfanyl)-4-hydroxyquinoline-3-carboxylate
Uniqueness
Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets.
Properties
Molecular Formula |
C18H15NO3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2-benzylsulfanyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)15-16(20)13-9-5-6-10-14(13)19-17(15)23-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
XPIPRJILSJJQJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















